molecular formula C21H15Cl2NO4S B461162 ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate CAS No. 923551-49-9

ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate

Cat. No.: B461162
CAS No.: 923551-49-9
M. Wt: 448.3g/mol
InChI Key: KKDJIEKALKAMKT-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate (CAS: 329934-95-4) is a heterocyclic compound featuring a thiochromeno[4,3-b]pyran core fused with a 2,4-dichlorophenyl substituent and an ethyl ester group. Its molecular formula is C₁₈H₁₇Cl₂NO₄, with a molar mass of 382.24 g/mol . The compound’s structure includes a sulfur atom in the thiochromeno ring system, distinguishing it from oxygen-containing chromene analogs.

Properties

IUPAC Name

ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H-thiochromeno[4,3-b]pyran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2NO4S/c1-2-27-20(25)17-15(11-8-7-10(22)9-13(11)23)16-18(28-19(17)24)12-5-3-4-6-14(12)29-21(16)26/h3-9,15H,2,24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDJIEKALKAMKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=C(C=C(C=C3)Cl)Cl)C(=O)SC4=CC=CC=C42)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and a suitable catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired pyran ring system .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol, potassium cyanide in aqueous ethanol.

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of polycyclic pyran derivatives, which are often modified at the phenyl ring and ester group. Below is a detailed comparison with key analogs:

Table 1: Structural and Molecular Comparison

Compound Name Substituent (R) Ester Group Molecular Formula Molar Mass (g/mol) Key Structural Features
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate 2,4-dichlorophenyl Ethyl C₁₈H₁₇Cl₂NO₄ 382.24 Thiochromeno core with Cl substituents
Ethyl 2-amino-4-(4-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate 4-fluorophenyl Ethyl C₁₈H₁₆FNO₄S 377.39 Fluorine substituent (electron-withdrawing)
Ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate 4-nitrophenyl Ethyl C₁₈H₁₆N₂O₆S 404.40 Nitro group (strong electron-withdrawing)
2-Methoxyethyl 2-amino-5-oxo-4-(3-pyridinyl)-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate 3-pyridinyl 2-Methoxyethyl C₂₁H₁₈N₂O₅S 410.44 Pyridinyl substituent; methoxyethyl ester

Key Observations :

Substituent Effects: The 2,4-dichlorophenyl group in the target compound introduces two chlorine atoms, which are moderately electron-withdrawing. This contrasts with the 4-fluorophenyl (weaker electron-withdrawing) and 4-nitrophenyl (strongly electron-withdrawing) analogs . The 3-pyridinyl variant (CAS: 923553-25-7) replaces the aromatic phenyl ring with a nitrogen-containing heterocycle, which could enhance solubility or coordination properties .

Ester Group Modifications :

  • The ethyl ester in the target compound is a common feature in this class. However, the 2-methoxyethyl ester in the pyridinyl analog introduces an ether linkage, likely improving hydrophilicity and metabolic stability .

Thiochromeno vs.

Biological Activity

Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological effects based on various studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of 4-hydroxy-6-methylpyran-2-one with 2,6-dichlorobenzaldehyde and ethyl cyanoacetate in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol. The resulting compound exhibits a thiochromeno-pyran structure that contributes to its biological properties.

Crystal Structure

The crystal structure of the compound reveals:

  • A nearly planar 4H-pyran ring.
  • A folded cyclohex-2-en-1-on-2,3-diyl moiety.
  • Significant interactions between the dichlorophenyl moiety and the pyran ring.

Table 1 summarizes key crystallographic data:

ParameterValue
Space GroupP21/c
a (Å)7.423(5)
b (Å)27.798(3)
c (Å)9.550(2)
β (°)117.62(4)
Volume (ų)1746.0(14)

Biological Activity

The biological activity of this compound has been explored in various contexts:

Antimicrobial Properties

Research indicates that derivatives of thiochromeno-pyrans exhibit notable antimicrobial activities. For instance:

  • Antibacterial Activity : Compounds similar to this structure have shown efficacy against Gram-positive and Gram-negative bacteria.
  • Antifungal Activity : The compound has demonstrated potential antifungal properties against common pathogenic fungi.

Anticancer Activity

Several studies have highlighted the anticancer potential of thiochromeno derivatives:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Study : In vitro studies on human cancer cell lines have shown significant cytotoxic effects at micromolar concentrations.

Case Studies and Research Findings

  • Cytotoxicity Studies : A study demonstrated that ethyl 2-amino derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
  • Antioxidant Activity : Another investigation reported that compounds with a similar thiochromeno structure possess strong antioxidant properties, which may contribute to their protective effects against oxidative stress-related diseases .
  • In Vivo Studies : Animal model studies have shown promising results where administration of the compound resulted in reduced tumor growth and improved survival rates compared to control groups .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents enhance reaction rates but may require inert atmospheres to prevent hydrolysis .
  • Catalyst Screening : Palladium catalysts improve coupling efficiency for dichlorophenyl incorporation .
  • Purity Monitoring : Intermediate purification via column chromatography (silica gel, hexane/EtOAc) ensures high yields (>70%) .

Basic: Which analytical techniques are essential for confirming purity and structure?

  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) monitors reaction progress and quantifies purity (>95%) .
  • NMR Spectroscopy :
    • ¹H NMR : Confirms aromatic proton environments (δ 6.8–8.2 ppm for dichlorophenyl) and ester groups (δ 1.2–1.4 ppm for CH₃) .
    • ¹³C NMR : Validates carbonyl (δ ~170 ppm) and quaternary carbons in the fused ring system .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺) confirms molecular formula (C₂₁H₁₄Cl₂NO₃S) .

Advanced: How can discrepancies between NMR and X-ray data be resolved?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces:

  • Dynamic NMR : Variable-temperature ¹H NMR identifies conformational exchange (e.g., keto-enol tautomers) .
  • X-ray Refinement : Disorder in crystal structures (e.g., dichlorophenyl orientation) is resolved using restraints and anisotropic displacement parameters .
  • DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to validate dominant conformers .

Advanced: What computational methods predict electronic properties, and how do substituents affect reactivity?

  • DFT/Molecular Orbital Analysis : HOMO-LUMO gaps (~4.5 eV) suggest electrophilic reactivity at the pyran oxygen and thiochromene sulfur .
  • Substituent Effects :
    • Electron-Withdrawing Cl Groups : Increase electrophilicity of the dichlorophenyl ring, directing nucleophilic attacks to meta positions .
    • Solvatochromism : TD-DFT simulations (PCM model) correlate UV-Vis absorption shifts (λmax ~350 nm) with solvent polarity .

Advanced: What strategies address molecular disorder in crystal structure determination?

  • Data Collection : High-resolution X-ray data (Mo-Kα, θmax > 25°) improves electron density maps .
  • Refinement Protocols :
    • Split Models : Assign partial occupancies to disordered atoms (e.g., dichlorophenyl rotamers) .
    • Rigid-Body Constraints : Fix geometry of stable moieties (e.g., thiochromeno-pyran core) during refinement .

Basic: What safety precautions are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and goggles .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders .
  • Storage : Air-tight containers under nitrogen, away from light (degradation via photooxidation) .

Advanced: How does the thiochromeno-pyran core influence pharmacological activity compared to derivatives?

  • Bioisosterism : The sulfur atom enhances lipophilicity (clogP ~3.5 vs. ~2.8 for oxa-analogs), improving membrane permeability .
  • Structure-Activity Relationships (SAR) :
    • Dichlorophenyl Substitution : Increases cytotoxicity (IC₅₀ ~10 μM in cancer cells) compared to mono-chloro derivatives .
    • Ester Flexibility : Ethyl esters show better metabolic stability than methyl analogs in hepatic microsome assays .

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